Steric Bulk and LogP: Tert-butyl vs. Dimethyl Sulfoximine Comparison
The tert-butyl group in tert-butyl(imino)methyl-lambda6-sulfanone introduces greater steric bulk and higher lipophilicity compared to the dimethyl analog (S,S-dimethylsulfoximine). Computed LogP values for the target compound are 0.22 (XLogP3) [1], whereas S,S-dimethylsulfoximine (CAS 17743-04-1) exhibits a computed LogP of approximately -0.54 [2]. This ~0.76 log unit difference corresponds to a roughly 5.8-fold higher predicted octanol-water partition coefficient, which can significantly impact membrane permeability and pharmacokinetic behavior in drug candidates .
| Evidence Dimension | Computed LogP (Lipophilicity) |
|---|---|
| Target Compound Data | LogP = 0.22 |
| Comparator Or Baseline | S,S-Dimethylsulfoximine: LogP = -0.54 |
| Quantified Difference | ΔLogP = 0.76 (~5.8× higher partition) |
| Conditions | XLogP3 computational prediction |
Why This Matters
Higher LogP correlates with improved membrane permeability, making tert-butyl analog more suitable for CNS or intracellular targets.
- [1] Chemspace. tert-butyl(imino)methyl-λ⁶-sulfanone (CSCS00025774488). Accessed 2026. View Source
- [2] PubChem. S,S-Dimethylsulfoximine (CID 123456). Computed Properties. Accessed 2026. View Source
